2'-O-TBDMS-Paclitaxel
Overview
Description
2’-O-(tert-Butyldimethylsilyl) Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. This compound is characterized by the addition of a tert-butyldimethylsilyl group at the 2’-hydroxyl position of Paclitaxel, which enhances its stability and modifies its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl) Paclitaxel undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl group can be replaced by other protecting groups or functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Paclitaxel backbone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluoride ions (e.g., tetrabutylammonium fluoride) which can remove the tert-butyldimethylsilyl group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the tert-butyldimethylsilyl group yields the original Paclitaxel molecule .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl) Paclitaxel has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with cellular components and its effects on cell division.
Medicine: Investigated for its potential as an antitumor agent with improved stability and efficacy compared to Paclitaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The tert-butyldimethylsilyl group enhances the compound’s stability, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used as an antitumor agent.
Docetaxel: Another derivative of Paclitaxel with similar antitumor properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer types.
Uniqueness
2’-O-(tert-Butyldimethylsilyl) Paclitaxel is unique due to the presence of the tert-butyldimethylsilyl group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELDCCFMKNOOM-AWZPIEEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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